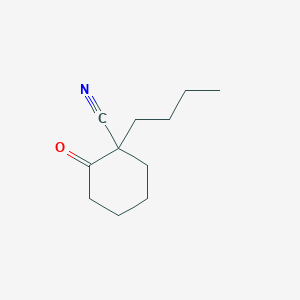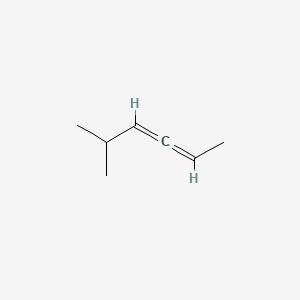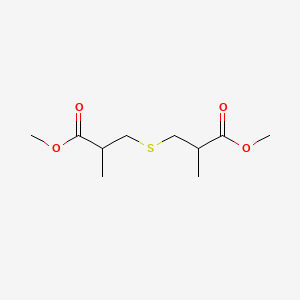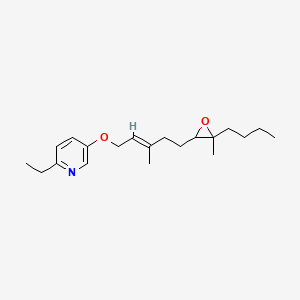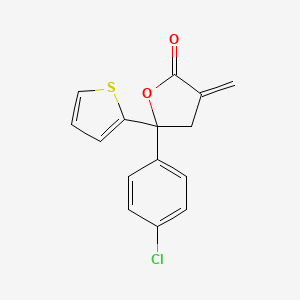
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxolanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-chlorophenyl-substituted ketone and a thiophene derivative.
Introduction of the methylidene group: This step often involves the use of a strong base, such as sodium hydride, to deprotonate the oxolanone ring, followed by the addition of a methylidene source, such as methylene iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
5-(4-Fluorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a fluorine atom instead of chlorine.
5-(4-Methylphenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
71741-99-6 |
|---|---|
Molekularformel |
C15H11ClO2S |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H11ClO2S/c1-10-9-15(18-14(10)17,13-3-2-8-19-13)11-4-6-12(16)7-5-11/h2-8H,1,9H2 |
InChI-Schlüssel |
CWDOFBRLWZDICW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



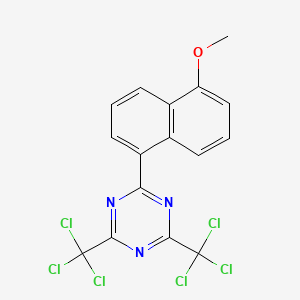
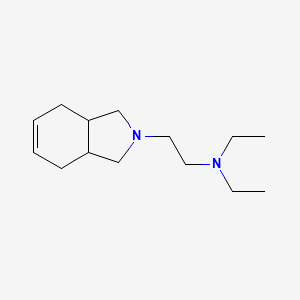
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
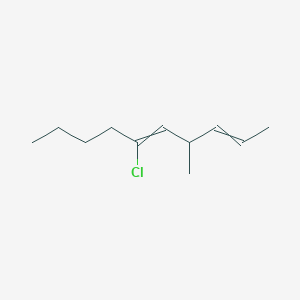
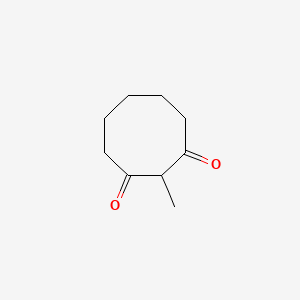
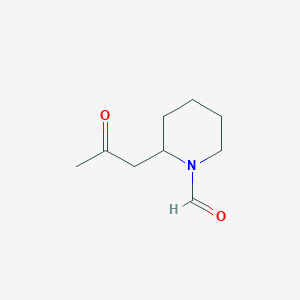
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
